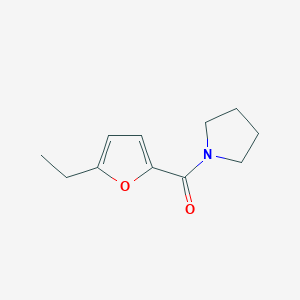
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, also known as DMIBA, is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and cell growth. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, as well as the protection of neurons against oxidative stress and inflammation. 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may help to prevent the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide as a research tool is its high purity and yield, which allows for accurate and reproducible experiments. However, one limitation of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide is its relatively high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are many potential future directions for research on 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, including its use as a therapeutic agent in cancer treatment and neuroprotection, as well as its potential for use in other applications such as anti-inflammatory and anti-angiogenic therapies. Further research is needed to fully understand the mechanism of action of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide and to identify its potential therapeutic targets. Additionally, future research may focus on developing more cost-effective methods for synthesizing 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, which could increase its accessibility for research purposes.
Métodos De Síntesis
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with 2-methyl-1H-indole-5-carboxylic acid, followed by the addition of a reducing agent such as sodium borohydride. This process yields 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide in high purity and yield.
Aplicaciones Científicas De Investigación
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been studied for its potential as a therapeutic agent in a variety of applications, including cancer treatment and neuroprotection. In cancer treatment, 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroprotection, 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O/c1-9-7-10-8-11(5-6-14(10)19-9)20-16(21)15-12(17)3-2-4-13(15)18/h2-8,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCGDXREXLGURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

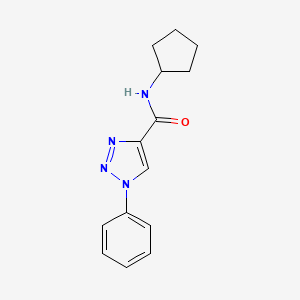
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)

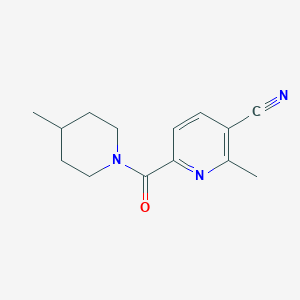
![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)
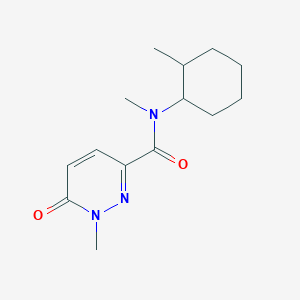
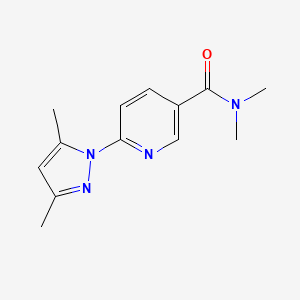

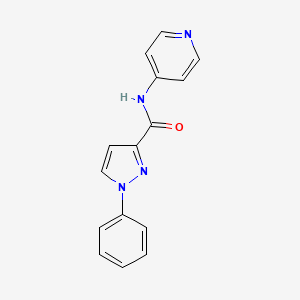

![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
